Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Overview
Description
Rociclovir is a 6-deoxy acyclic purine nucleoside derivative that has been evaluated for its antiviral activity. It is known for its ability to prevent symptoms in mice infected with herpes simplex virus type 1 and type 2, as well as murine cytomegalovirus . Rociclovir was initially developed by Sanofi and is currently under research for its potential therapeutic applications .
Mechanism of Action
Biochemical Pathways
The compound is involved in the biochemical pathway related to the life cycle of the HIV-1 virus. Specifically, it plays a role in the proteolytic cleavage process, which is essential for the maturation and infectivity of the virus . The compound, acting as a substrate for the HIV-1 protease, is cleaved at specific sites, mimicking the natural substrates of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rociclovir can be synthesized through a series of chemical reactions involving purine nucleoside derivatives. The preparation process typically involves the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired compound .
Industrial Production Methods: The industrial production of Rociclovir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Rociclovir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of Rociclovir that exhibit different antiviral properties .
Scientific Research Applications
Rociclovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Evaluated for its therapeutic potential in treating viral infections such as herpes simplex virus and cytomegalovirus
Industry: Used in the development of antiviral drugs and other pharmaceutical products.
Comparison with Similar Compounds
Aciclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Comparison: Rociclovir is unique in its structure and mechanism of action compared to other similar compounds. While Aciclovir and Ganciclovir are also nucleoside analogs, Rociclovir has distinct chemical properties that make it a promising candidate for further research and development .
Biological Activity
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also known as Ac-SQNYPVV-NH2, is a synthetic peptide that serves as a substrate for HIV-1 protease, an enzyme critical to the replication of the human immunodeficiency virus (HIV). This peptide's unique sequence and structure allow it to mimic natural substrates, making it a valuable tool in biomedical research, particularly in studying HIV pathogenesis and developing antiviral drugs.
- Molecular Formula : C₃₈H₅₈N₁₀O₁₂
- Molecular Weight : 846.93 g/mol
- CAS Number : 121822-32-0
The peptide features an acetyl group at the N-terminus and an amide group at the C-terminus, enhancing its stability and solubility in biological systems. The specific arrangement of amino acids contributes to its biochemical properties and interactions with proteolytic enzymes .
This compound is recognized and cleaved by HIV-1 protease during peptidolysis. This cleavage is essential for the activation of viral proteins necessary for HIV replication. The kinetic studies involving this peptide have demonstrated that various factors, such as pH and ionic strength, significantly affect the rate of peptidolysis, thus influencing the enzyme's activity and substrate affinity .
Enzyme Kinetics
Kinetic studies utilizing nitrogen-15 isotope effects have provided insights into the mechanism of HIV-1 protease action on Ac-SQNYPVV-NH2. These studies indicate that bonding to nitrogen becomes stiffened during the transition state, particularly under varying pH conditions.
Applications in Research
- HIV Research : Ac-SQNYPVV-NH2 is primarily used in HIV-1 protease assays to evaluate the inhibitory activity of potential antiviral compounds. By monitoring the rate of cleavage by HIV-1 protease, researchers can assess drug candidates' effectiveness against the virus .
- Protein-Protein Interactions : The peptide can also be employed to study protein-protein interactions, providing insights into how other proteins bind to sequences similar to Ac-SQNYPVV-NH2. This information is crucial for understanding cellular processes and developing new therapeutic strategies.
- Drug Development : The structural characteristics of Ac-SQNYPVV-NH2 allow it to serve as a model for designing novel inhibitors targeting HIV-1 protease. Research has shown that modifications to this peptide can enhance its binding affinity and specificity toward the protease .
Study 1: Inhibition of HIV-1 Protease
A study demonstrated that Ac-SQNYPVV-NH2 could effectively serve as a substrate in assays designed to test new inhibitors of HIV-1 protease. The results indicated that variations in the amino acid sequence could lead to significant differences in cleavage rates, highlighting the importance of specific residues in substrate recognition .
Study 2: Kinetic Isotope Effects
Research utilizing nitrogen-15 kinetic isotope effects revealed that pH variations significantly impacted the transition state during peptidolysis. This study emphasized how environmental factors could influence enzyme kinetics and substrate interaction dynamics .
Summary Table of Biological Activity
Property | Details |
---|---|
Biological Role | Substrate for HIV-1 protease |
Key Applications | Antiviral drug testing, protein interaction studies |
Influencing Factors | pH, ionic strength |
Research Findings | Significant variability in cleavage rates based on sequence modifications |
Properties
IUPAC Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIULLGTDZPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408691 | |
Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121822-32-0 | |
Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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